2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a pyridinylmethyl group, and a tetrahydrocyclopenta[c]pyrazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Synthesis of the Pyridinylmethyl Intermediate: This intermediate is prepared by reacting pyridine with a suitable alkylating agent, such as methyl iodide, under basic conditions.
Construction of the Tetrahydrocyclopenta[c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or ketoester under acidic or basic conditions.
Final Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring, pyridinylmethyl intermediate, and tetrahydrocyclopenta[c]pyrazole core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinylmethyl and pyrazole moieties.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Cyclization Catalysts: Lewis acids, Brønsted acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving oxidative stress and inflammation.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby reducing inflammation and cell damage.
Comparison with Similar Compounds
Similar Compounds
2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: This compound shares the dioxidotetrahydrothiophene and pyrazole moieties but differs in its overall structure and functional groups.
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid: This compound also contains the dioxidotetrahydrothiophene ring but has a different core structure.
Uniqueness
What sets 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(pyridin-2-ylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(19-10-12-4-1-2-8-18-12)16-14-5-3-6-15(14)20-21(16)13-7-9-25(23,24)11-13/h1-2,4,8,13H,3,5-7,9-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSWFBUMGDSPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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